7-Methoxy-2-naphthol

Übersicht

Beschreibung

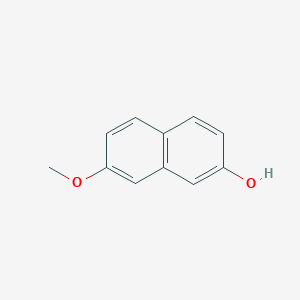

7-Methoxy-2-naphthol (CAS 5060-82-2) is a naphthol derivative featuring a hydroxyl group at the 2-position and a methoxy group at the 7-position of the naphthalene ring. Its structural similarity to dihydroxy naphthoate (DHNA), a substrate for the MenA enzyme in bacterial menaquinone biosynthesis, has made it a scaffold for designing antimicrobial agents . The compound is noted for its low toxicity compared to quinones and its role in synthesizing inhibitors targeting Gram-positive bacteria like Mycobacterium tuberculosis (MIC: 3 μg/ml) and methicillin-resistant Staphylococcus aureus (MRSA; MIC: 3–5 μg/ml) . Synthetically, it is prepared via alkylation and amination reactions in high yields (>50%), outperforming benzophenone-based analogs that require complex steps (<5% yields) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From 2-naphthol and dimethyl sulfate: A common method involves reacting 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide.

From 2,7-dihydroxynaphthalene and dimethyl sulfate: Another method involves the methylation of 2,7-dihydroxynaphthalene using dimethyl sulfate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 7-Methoxy-2-naphthol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form various hydroxy derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated naphthol derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

7-Methoxy-2-naphthol serves as a precursor in the synthesis of various organic compounds, particularly benzo[f]chromene derivatives, which have applications in medicinal chemistry and materials science.

| Compound | Application |

|---|---|

| Benzo[f]chromene derivatives | Used in drug development and as fluorescent dyes |

| 7-methoxy-2-naphthyl xylosides | Utilized for NMR characterization and UV detection |

Biological Applications

The compound has been utilized as a marker in nuclear magnetic resonance (NMR) studies due to its distinct methoxy group. This property aids in detecting and characterizing biological molecules.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for UV-visible spectroscopy, allowing researchers to assess various chemical interactions and concentrations in solution.

Case Study 1: Synthesis of Benzo[f]chromene Derivatives

In a study published in Zeitschrift für Naturforschung, researchers synthesized several benzo[f]chromene derivatives using this compound as a key intermediate. The derivatives exhibited significant biological activity, suggesting potential pharmaceutical applications .

Case Study 2: NMR Characterization

Another study focused on the use of this compound in the synthesis of xylosides. The methoxy group was instrumental in NMR characterization, providing insights into the structure and dynamics of glycosylated compounds .

Wirkmechanismus

The mechanism of action of 7-Methoxy-2-naphthol involves its ability to participate in various chemical reactions due to the presence of the methoxy and hydroxyl groups. These functional groups make it a versatile intermediate in organic synthesis. The methoxy group activates the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Binding Affinity

7-Methoxy-2-naphthol is compared to two structurally related compounds: 1-naphthol (hydroxyl at 1-position) and 4-methoxy-1-naphthol (walrycin A). Docking studies with the transcriptional regulator BfpR in Gram-positive bacteria revealed that all three compounds bind to similar pockets (DNA-binding and dimerization domains). However, only walrycin A significantly offset growth defects in bfpRox mutants (p < 0.05), despite comparable predicted binding energies (Figure S9 in ). This suggests that minor structural differences, such as methoxy group placement (1- vs. 7-position), modulate biological activity .

Antimicrobial and Antifungal Efficacy

| Compound | MIC (μg/ml) | Target Pathogens | Reference |

|---|---|---|---|

| This compound derivatives (n=8 chain) | 3 | M. tuberculosis, MRSA | |

| 1-Naphthol | >12 | Bacillus anthracis | |

| This compound-pyrrolidine hybrids | 62.5 | Fungal species |

Derivatives with longer alkyl chains (e.g., n=8) exhibit enhanced activity, while 1-naphthol analogs show negligible inhibition . The addition of a pyrrolidine moiety further boosts antifungal efficacy (MIC: 62.5 µg/ml) .

Chemical Reactivity in Cross-Coupling Reactions

This compound serves as a precursor in palladium-catalyzed cross-coupling reactions. For example, its triflate derivative reacts with organoboranes to yield binaphthalenes (e.g., 7-methoxy-2,2'-binaphthalene) in moderate yields (40–84%) . This contrasts with 4-methoxyphenol, which undergoes competing C–OMe bond cleavage, reducing product yields .

Key Research Findings

- Structural Optimization : The 7-methoxy group enhances binding to bacterial enzymes (e.g., MenA) and improves metabolic stability compared to 1-substituted analogs .

- Versatility in Drug Design : Its scaffold is adaptable for synthesizing chromenes, helicenes, and glycosides with diverse bioactivities .

- Reactivity Trade-offs: While bromination and cross-coupling reactions are efficient, the methoxy group’s electron-donating effects may reduce electrophilic substitution rates compared to non-substituted naphthols .

Biologische Aktivität

7-Methoxy-2-naphthol (C₁₁H₁₀O₂) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C₁₁H₁₀O₂

- Molecular Weight : 174.20 g/mol

- CAS Number : 576-26-1

Overview

This compound has been studied for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibition of essential biosynthetic pathways in bacteria.

Research Findings

-

Inhibition of Menaquinone Biosynthesis :

- A study demonstrated that this compound-based inhibitors target the MenA enzyme involved in menaquinone biosynthesis, crucial for the survival of many Gram-positive bacteria like Staphylococcus aureus and Mycobacterium tuberculosis .

- The minimal inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 3–5 μg/ml, indicating potent antibacterial activity .

-

Antimicrobial Spectrum :

- A synthesized series of compounds based on this compound exhibited varying degrees of antimicrobial activity against different microorganisms, as summarized in Table 1.

| Microorganism | MIC (µg/ml) |

|---|---|

| E. coli | 125 |

| S. aureus | 62.5 |

| B. subtilis | 62.5 |

| C. albicans | 62.5 |

| P. aeruginosa | 125 |

| M. tuberculosis | 3 |

| MRSA | 3 - 5 |

Table 1: Antimicrobial activity of compounds derived from this compound

Case Studies

- In a study focusing on the synthesis and evaluation of new derivatives, compounds derived from this compound were tested against a panel of pathogens, showing significant antibacterial effects, particularly against resistant strains like MRSA .

Anticancer Potential

Recent investigations have also highlighted the potential anticancer properties of this compound. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and inhibition of tumor growth.

Q & A

Q. Basic: What are the recommended safety protocols for handling 7-Methoxy-2-naphthol in laboratory settings?

Answer:

- Hazard Classification : Similar methoxy-naphthol derivatives (e.g., 1-(6-Methoxy-2-naphthyl)ethanol) are classified under EU-GHS/CLP as Acute Toxicity Category 4 (H302, H312, H332) and Chronic Aquatic Hazard Category 4 (H413) .

- Preventive Measures :

- Use fume hoods for synthesis and handling to minimize inhalation risks.

- Wear nitrile gloves and lab coats to avoid dermal exposure.

- Store in airtight containers away from aqueous environments to prevent ecological contamination.

- Emergency Protocols : In case of exposure, follow Tox Info Suisse guidelines (e.g., immediate rinsing for dermal contact, medical consultation for ingestion) .

Q. Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

Q. Advanced: How can researchers address contradictions between computational predictions and experimental reactivity data for this compound?

Answer:

- Cross-Validation :

- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps).

- Compare with experimental kinetic data (e.g., reaction rates under varying temperatures).

- Data Triangulation : Use multiple characterization techniques (e.g., NMR, HPLC) to confirm product identity and rule out side reactions.

- Literature Benchmarking : Leverage platforms like ResearchGate to identify precedents for similar naphthol derivatives .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Q. Advanced: What experimental design strategies optimize synthetic yield in novel reactions involving this compound?

Answer:

- Design of Experiments (DoE) :

- Variables : Catalyst loading (e.g., Pd/C), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C).

- Response Surface Methodology : Statistically analyze interactions between variables to identify optimal conditions.

- Purification Challenges :

- Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate methoxy-naphthol isomers.

- Monitor via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. Advanced: How is SHELX software applied to resolve structural ambiguities in this compound crystallography?

Answer:

- Workflow :

- Common Pitfalls : Overfitting due to twinning or disorder; mitigate using the TWIN command in SHELXL .

Q. Basic: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

- Typical Impurities :

- Demethylation byproducts : e.g., 2-naphthol (detected via HPLC retention time shift).

- Isomeric contaminants : 6-Methoxy-1-naphthol (distinguished by NOESY NMR correlations).

- Analytical Methods :

- HPLC-MS : Quantify impurities using a C18 column (acetonitrile/water mobile phase).

- Melting Point Analysis : Pure this compound melts at 128–130°C (deviations indicate contamination).

Q. Advanced: How can researchers validate photostability data for this compound under UV exposure?

Answer:

- Experimental Setup :

- Irradiate samples in a quartz cuvette (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy.

- Use pseudo-first-order kinetics to calculate half-life (t1/2).

- Contradiction Resolution :

- Replicate under inert (N2) vs. aerobic conditions to assess oxidation’s role.

- Cross-reference with computational TD-DFT simulations for excited-state behavior.

Q. Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

- Process Controls :

- Standardize starting material purity (≥98% via HPLC).

- Use automated reactors for precise temperature/pH control.

- Statistical Analysis :

- Apply ANOVA to identify critical factors (e.g., stirring rate, cooling time).

- Document deviations using electronic lab notebooks (ELNs) for traceability.

Q. Basic: How to design a literature review strategy for this compound’s applications in organic synthesis?

Answer:

- Keyword Strategy :

- Combine terms: “this compound” + “synthesis,” “photochemistry,” “catalysis.”

- Include synonyms: “2-Hydroxy-7-methoxynaphthalene.”

- Platforms :

Q. Advanced: What mechanistic studies elucidate this compound’s role in cross-coupling reactions?

Answer:

- Techniques :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- In-situ IR Monitoring : Track intermediate formation (e.g., palladacycles).

- Computational Aids :

- Use Gaussian or ORCA to model transition states and activation energies.

Eigenschaften

IUPAC Name |

7-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFNRIIETORURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC(=C2)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357408 | |

| Record name | 7-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5060-82-2 | |

| Record name | 7-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.